molecular formula C6H3ClN4O2 B12981037 6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid

6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid

Cat. No.: B12981037
M. Wt: 198.57 g/mol
InChI Key: OEFRWGRRTHEDTB-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H3ClN4O2. This compound belongs to the pyrazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid typically involves the reaction of 2,6-dichloropyrazine with various reagents. One common method includes the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by the isolation of the resulting heteroaryl aldehyde intermediate . This intermediate is then further processed to obtain the desired compound.

Industrial Production Methods

In industrial settings, continuous manufacturing processes have been developed to synthesize this compound. These processes ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

6-chloro-2H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid

InChI

InChI=1S/C6H3ClN4O2/c7-2-1-8-3-4(6(12)13)10-11-5(3)9-2/h1H,(H,12,13)(H,9,10,11)

InChI Key

OEFRWGRRTHEDTB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2N=C1Cl)C(=O)O

Origin of Product

United States

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